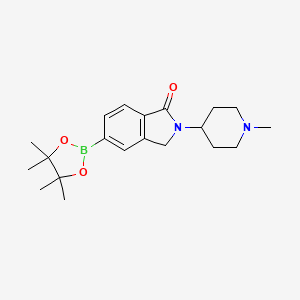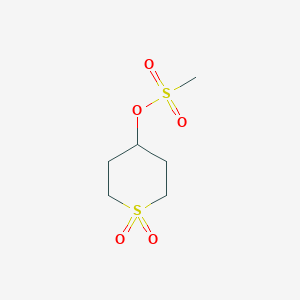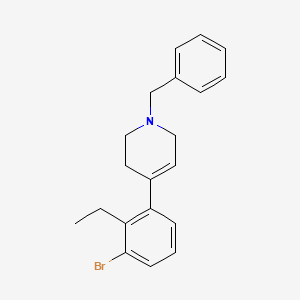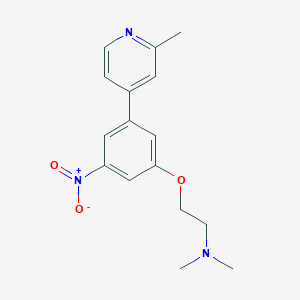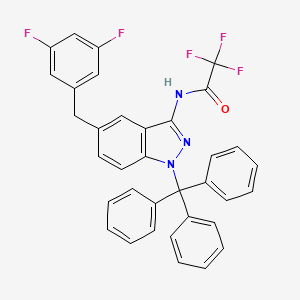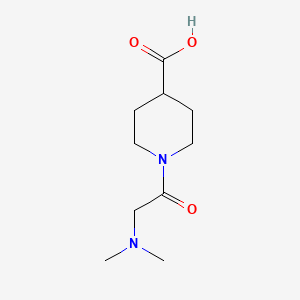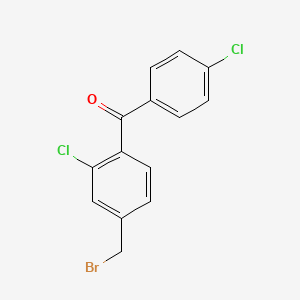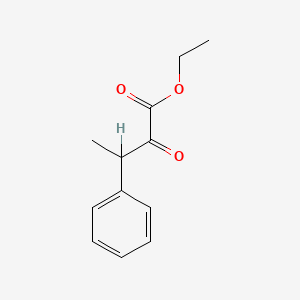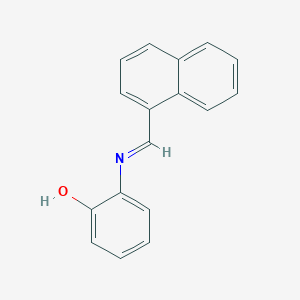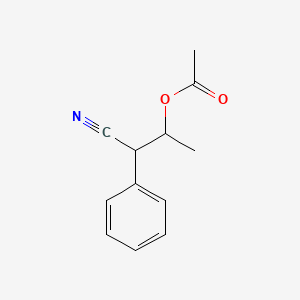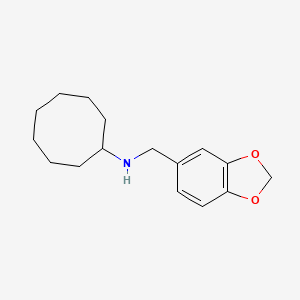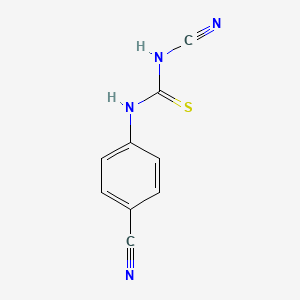
N-Cyano-N'-(4-cyanophenyl)-Thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-N’-4-cyanophenylthiourea is an organic compound with the molecular formula C9H6N4S It is characterized by the presence of both cyano and thiourea functional groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Cyano-N’-4-cyanophenylthiourea can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenyl isothiocyanate with cyanamide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of N-Cyano-N’-4-cyanophenylthiourea often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-N’-4-cyanophenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the thiourea group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives with various substituents.
Applications De Recherche Scientifique
N-Cyano-N’-4-cyanophenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials.
Mécanisme D'action
The mechanism of action of N-Cyano-N’-4-cyanophenylthiourea involves its interaction with molecular targets such as enzymes and proteins. The cyano and thiourea groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is the basis for its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylthiourea: Similar structure but lacks the cyano groups.
N-Cyano-N’-phenylthiourea: Similar but with only one cyano group.
N-Cyano-N’-4-methylphenylthiourea: Similar but with a methyl group instead of a cyano group.
Uniqueness
N-Cyano-N’-4-cyanophenylthiourea is unique due to the presence of two cyano groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H6N4S |
|---|---|
Poids moléculaire |
202.24 g/mol |
Nom IUPAC |
1-cyano-3-(4-cyanophenyl)thiourea |
InChI |
InChI=1S/C9H6N4S/c10-5-7-1-3-8(4-2-7)13-9(14)12-6-11/h1-4H,(H2,12,13,14) |
Clé InChI |
KUDUVNLFJZOSPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)NC(=S)NC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
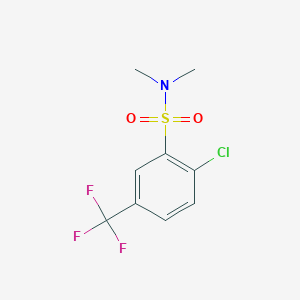
![Ethyl 1-ethyl-6-methyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8372860.png)
